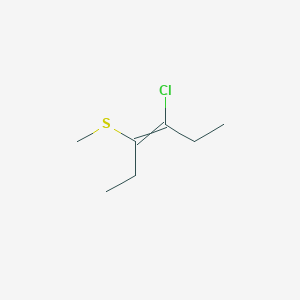
3-Hexene, 3-chloro-4-(methylthio)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of 3-Hexene, 3-chloro-4-(methylthio)-, (E)- can be achieved through various methods. One common approach involves the chlorination of hexene derivatives. For example, starting with 3-hexene, the addition of chlorine gas in the presence of a suitable catalyst (such as iron or aluminum chloride) leads to the formation of the desired compound.
Reaction Conditions: The chlorination reaction typically occurs at room temperature or slightly elevated temperatures. The use of a solvent (such as dichloromethane or chloroform) facilitates the reaction. The (E)- configuration is retained during this process.
Industrial Production: While not a high-volume industrial compound, 3-Hexene, 3-chloro-4-(methylthio)-, (E)- may find applications in specialty chemical production or research.
Chemical Reactions Analysis
Reactivity:
Substitution Reactions: Due to the presence of the benzylic position (adjacent to the benzene ring), is susceptible to nucleophilic substitution reactions.
Oxidation: Alkyl benzenes, including this compound, can undergo oxidation reactions. Oxidizing agents (such as potassium permanganate or chromic acid) can convert the methyl group to a carbonyl group.
Nucleophilic Substitution: N-bromosuccinimide (NBS) is commonly used for benzylic halide substitutions.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are suitable oxidizing agents.
Major Products: The primary product of nucleophilic substitution is the corresponding benzylic bromide. In oxidation reactions, the methyl group is converted to a carbonyl group (e.g., an aldehyde or ketone).
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Researchers use as an intermediate in the synthesis of more complex molecules.
Mechanistic Studies: Its reactivity provides insights into benzylic substitution mechanisms.
Drug Development: Understanding the reactivity of benzylic compounds aids in designing pharmaceuticals.
Metabolism Studies: Investigating the metabolism of similar compounds helps elucidate biological pathways.
Fine Chemicals: It may find applications in specialty chemicals or flavors and fragrances.
Mechanism of Action
The exact mechanism of action for 3-Hexene, 3-chloro-4-(methylthio)-, (E)- depends on its specific use. its reactivity likely influences its effects in various contexts.
Comparison with Similar Compounds
While 3-Hexene, 3-chloro-4-(methylthio)-, (E)- is unique due to its specific substitution pattern, other benzylic halides and alkyl benzenes exhibit similar reactivity.
Properties
CAS No. |
112303-27-2 |
|---|---|
Molecular Formula |
C7H13ClS |
Molecular Weight |
164.70 g/mol |
IUPAC Name |
3-chloro-4-methylsulfanylhex-3-ene |
InChI |
InChI=1S/C7H13ClS/c1-4-6(8)7(5-2)9-3/h4-5H2,1-3H3 |
InChI Key |
GSWJMPZXLVZWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















